N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a complex organic compound that features a variety of functional groups, including dimethylamino, furan, methoxyphenyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as the dimethylaminoethyl and furan-2-yl derivatives, followed by their coupling with the piperazine and oxalamide moieties under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups may be susceptible to oxidation under specific conditions.
Reduction: The compound may undergo reduction reactions, particularly at the oxalamide and piperazine moieties.
Substitution: The aromatic rings and other functional groups can participate in substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Medicine
In medicine, the compound could be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide include other oxalamide derivatives, piperazine-containing compounds, and molecules with similar functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O4/c1-26(2)11-10-24-22(29)23(30)25-17-20(21-5-4-16-32-21)28-14-12-27(13-15-28)18-6-8-19(31-3)9-7-18/h4-9,16,20H,10-15,17H2,1-3H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLAPMWVHZIEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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